3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene

Catalog No.
S3603027
CAS No.
951893-11-1
M.F
C15H21Cl
M. Wt
236.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-pro...

CAS Number

951893-11-1

Product Name

3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene

IUPAC Name

5-tert-butyl-2-(2-chloroprop-2-enyl)-1,3-dimethylbenzene

Molecular Formula

C15H21Cl

Molecular Weight

236.78 g/mol

InChI

InChI=1S/C15H21Cl/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-12(3)16/h7-8H,3,9H2,1-2,4-6H3

InChI Key

KUXUMCYJXVZWPE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1CC(=C)Cl)C)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1CC(=C)Cl)C)C(C)(C)C

3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene is an organic compound notable for its distinct molecular structure, which incorporates a tert-butyl group and two methyl groups on a phenyl ring, along with a chloro-substituted propene chain. Its molecular formula is C15H21ClC_{15}H_{21}Cl, and it has a molecular weight of approximately 236.79 g/mol. The compound's IUPAC name reflects its complex structure, emphasizing the arrangement of substituents on the aromatic ring and the presence of a vinyl chloride moiety .

  • Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation Reactions: This compound can be oxidized to yield corresponding epoxides or alcohols.
  • Reduction Reactions: Under specific conditions, reduction can lead to the formation of alkanes or alkenes .

These reactions highlight the compound's versatility in organic synthesis and potential applications in medicinal chemistry.

While specific biological activity data for 3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene is limited, compounds with similar structures often exhibit significant biological properties. The presence of the chloro group and the bulky tert-butyl substituent may influence its interaction with biological targets, potentially leading to applications in drug development and therapeutic interventions .

The synthesis of 3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene typically involves the alkylation of 4-tert-butyl-2,6-dimethylphenol with a chlorinated propene derivative. This reaction is usually performed under basic conditions using strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol. Following this, the chlorinated propene is introduced to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer during synthesis. The optimization of reaction conditions and catalyst use can significantly improve yield and purity. Solvent selection and purification processes are also critical for achieving high-quality output .

3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene has several notable applications:

  • Chemical Intermediate: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound is being investigated for its potential use in drug development.
  • Industrial Use: It finds application in producing specialty chemicals and materials due to its unique structural properties .

Interaction studies involving 3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene focus on its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, facilitating nucleophilic attack. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and synthetic pathways .

Several compounds share structural similarities with 3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene. Here are some notable examples:

Compound NameStructureUnique Features
4-tert-ButylphenolStructureLacks chloro-substituent; used as an antioxidant
2-Chloro-1-propeneStructureSimple vinyl chloride; used in polymer production
3-(4-Methylphenyl)-1-propeneStructureMethyl substituent instead of tert-butyl; different reactivity

Uniqueness

The unique combination of a bulky tert-butyl group with a chloro-substituted propene chain distinguishes 3-(4-Tert-butyl-2,6-dimethylphenyl)-2-chloro-1-propene from other similar compounds. This structural arrangement potentially enhances its solubility and reactivity profile in various

XLogP3

5.8

Dates

Last modified: 08-20-2023

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